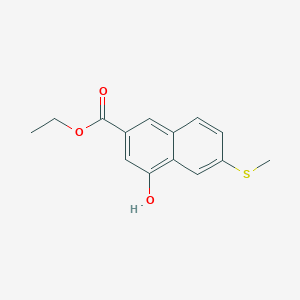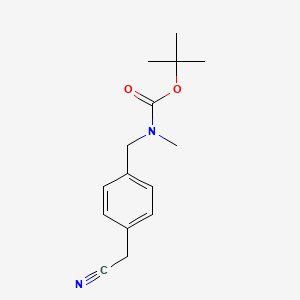![molecular formula C14H14INO5 B13924443 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1300031-69-9](/img/structure/B13924443.png)
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes an iodo-substituted methoxyphenyl group and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-step process. One common method starts with the iodination of 4-methoxyaniline to produce 3-iodo-4-methoxyaniline. This intermediate is then reacted with a suitable aldehyde under acidic conditions to form the corresponding Schiff base. The final step involves the cyclization of the Schiff base with dimethyl malonate in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzaldehyde, while reduction of the iodo group can produce 4-methoxyaniline .
科学的研究の応用
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in biochemical studies.
Medicine: Research has indicated potential anti-cancer properties, with studies focusing on its ability to inhibit tumor growth.
作用機序
The mechanism of action of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but lacks the iodo group and dioxane ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a dioxane ring.
3-Iodo-4-methoxybenzaldehyde: Similar but lacks the dioxane ring and has an aldehyde group instead of the dioxane-dione structure.
Uniqueness
The uniqueness of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and methoxy groups, along with the dioxane ring, makes it a versatile compound for various applications .
特性
CAS番号 |
1300031-69-9 |
|---|---|
分子式 |
C14H14INO5 |
分子量 |
403.17 g/mol |
IUPAC名 |
5-[(3-iodo-4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H14INO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-11(19-3)10(15)6-8/h4-7,16H,1-3H3 |
InChIキー |
RHXVJGSNPRSYCX-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2)OC)I)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)
![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)



![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)

